molecular formula C9H14N2OS B5073294 2-(2-methyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-4-amine

2-(2-methyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-4-amine

Cat. No.: B5073294
M. Wt: 198.29 g/mol
InChI Key: NBHODAAVXPBHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-methyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-4-amine” is a complex organic molecule that contains a thiazole ring and a tetrahydropyran ring . Thiazoles are aromatic sulfur-nitrogen compounds that are found in a variety of biologically active substances, and tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a thiazole ring attached to a tetrahydropyran ring via an amine group. The tetrahydropyran ring would also have a methyl group attached .


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the specific conditions and reagents used. Generally, thiazoles can undergo reactions at the sulfur and nitrogen atoms, and tetrahydropyrans can undergo reactions at the oxygen atom or at the carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds containing thiazole and tetrahydropyran rings are likely to be soluble in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Both thiazoles and tetrahydropyrans are found in a variety of biologically active compounds, so this compound could potentially have a variety of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential biological activities. It could also be interesting to investigate its interactions with various biological targets .

Properties

IUPAC Name

2-(2-methyloxan-4-yl)-1,3-thiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-6-4-7(2-3-12-6)9-11-8(10)5-13-9/h5-7H,2-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHODAAVXPBHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)C2=NC(=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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